Z-Ala-ala-asn-amc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

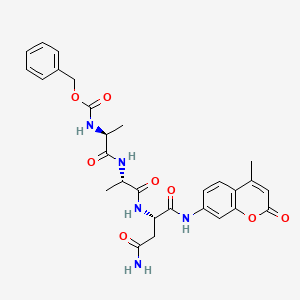

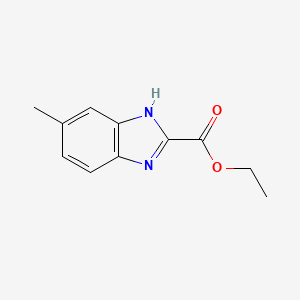

Z-Ala-Ala-Asn-AMC: (Cbthis compoundとしても知られています)は、主に生化学研究で使用される合成ペプチド基質です。これは、アスパラギン残基の後にペプチド結合を切断するシステインプロテアーゼであるレグメインの基質です。 この化合物は、しばしばプロテアーゼ活性と酵素速度論を伴う研究で使用されます .

科学的研究の応用

Chemistry: Z-Ala-Ala-Asn-AMC is used as a substrate in enzyme kinetics studies to measure the activity of legumain and other proteases. It helps in understanding the catalytic mechanisms and substrate specificity of these enzymes .

Biology: In biological research, this compound is used to study the role of legumain in various cellular processes, including protein degradation and antigen presentation. It is also used to investigate the regulation of legumain activity in different tissues .

Medicine: this compound is employed in medical research to explore the involvement of legumain in diseases such as cancer, osteoporosis, and neurodegenerative disorders. It serves as a tool for developing legumain-targeted therapies and diagnostic assays .

Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential inhibitors of legumain. These inhibitors can be developed into therapeutic agents for treating diseases associated with dysregulated legumain activity .

作用機序

Z-Ala-Ala-Asn-AMCは、レグメインによる酵素的切断を通じてその効果を発揮します。レグメインは、基質のアスパラギン残基の後のペプチド結合を特異的に認識して切断します。この切断により、蛍光分子であるAMCが放出され、これは検出および定量できます。 レグメインの活性は、pH、基質濃度、阻害剤の存在など、さまざまな要因によって調節されます .

類似の化合物との比較

類似の化合物:

This compound (Cbthis compound): ペプチド配列は同じですが、保護基が異なる類似の基質です。

This compound (Boc-Ala-Ala-Asn-AMC): 保護基が異なる別の変異体です。

独自性: this compoundは、レグメインに対する高い特異性と、切断時に蛍光生成物を放出する能力により、ユニークです。 これは、レグメイン活性の研究や高スループットスクリーニングアッセイでの使用に最適な基質となります .

生化学分析

Biochemical Properties

Z-Ala-ala-asn-amc is a legumain substrate. Overexpressed legumain in 293 HEK-Leg cells potently cleaved this compound . It is based on the P3-P2-P1 sequence Ala-Ala-Asn . The synthetic substrate this compound is effectively cleaved by S. mansoni legumain and human legumain, with Kms of 90 and 80 μM respectively .

Cellular Effects

Legumain, which interacts with this compound, may be a physiological local regulator of human osteoclast (OCL) activity that can negatively modulate OCL . This protease is involved in multiple cellular events, including protein degradation and antigen presentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme legumain. Legumain hydrolyzes the peptide bond after Asn and, to a lesser extent, after Asp residues . The high specificity of legumain for the this compound substrate allowed researchers to test its enzymatic activity in extracts of various tissues from rats, pigs, and rabbits .

Temporal Effects in Laboratory Settings

It is known that the maximal activity of pig legumain, which interacts with this compound, occurs at pH 5.8, and the enzyme is irreversibly denatured at a pH greater than 7.0 .

Metabolic Pathways

It is known that legumain, which interacts with this compound, is a lysosomal protease .

Subcellular Localization

It is known that legumain, which interacts with this compound, displays the highest activity in acidic endolysosomal compartments .

準備方法

合成経路と反応条件: Z-Ala-Ala-Asn-AMCの合成には、標準的な固相ペプチド合成(SPPS)技術を使用してペプチド鎖を段階的に組み立てることが含まれます。このプロセスは、通常、次の手順を含みます。

カップリング反応: アミノ酸は、HBTUまたはDICなどのカップリング試薬を使用して、固体樹脂支持体に順次カップリングされます。

脱保護: 各カップリングステップの後、アミノ酸の保護基はTFAを使用して除去されます。

樹脂からの切断: 完成したペプチドは、TFA、水、およびスカベンジャーを含む切断カクテルを使用して樹脂から切断されます。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。自動ペプチド合成装置と大規模精製システムを使用して、大量に化合物を製造します。 このプロセスは、高純度基準を維持しながら、効率とコスト効率のために最適化されています .

化学反応の分析

反応の種類: Z-Ala-Ala-Asn-AMCは、主に酵素的切断反応を起こします。主な反応は、レグメインによるペプチド結合の加水分解であり、蛍光分子である7-アミノ-4-メチルクマリン(AMC)が放出されます。

一般的な試薬と条件:

酵素: レグメイン

バッファー: 通常、pHが約5.8のバッファーを使用して、最適な酵素活性を維持します。

主要な生成物: this compoundの酵素的切断から生成される主な生成物は、7-アミノ-4-メチルクマリン(AMC)であり、これは蛍光性があり、蛍光分光法を使用して簡単に検出できます .

科学研究への応用

化学: this compoundは、酵素速度論研究で基質として使用され、レグメインやその他のプロテアーゼの活性を測定します。 これは、これらの酵素の触媒機構と基質特異性を理解するのに役立ちます .

生物学: 生物学的研究では、this compoundは、タンパク質分解や抗原提示など、さまざまな細胞プロセスにおけるレグメインの役割を研究するために使用されます。 また、さまざまな組織におけるレグメイン活性の調節を調査するためにも使用されます .

医学: this compoundは、癌、骨粗鬆症、神経変性疾患などの疾患におけるレグメインの関与を調査するために、医学研究で使用されます。 これは、レグメインを標的とした治療法や診断アッセイの開発のためのツールとして役立ちます .

産業: 製薬業界では、this compoundは、高スループットスクリーニングアッセイで使用され、レグメインの潜在的な阻害剤を特定します。 これらの阻害剤は、レグメイン活性の調節不全に関連する疾患の治療のための治療薬として開発できます .

類似化合物との比較

Z-Ala-Ala-Asn-AMC (Cbthis compound): A similar substrate with the same peptide sequence but different protecting groups.

This compound (Boc-Ala-Ala-Asn-AMC): Another variant with different protecting groups.

Uniqueness: this compound is unique due to its high specificity for legumain and its ability to release a fluorescent product upon cleavage. This makes it an ideal substrate for studying legumain activity and for use in high-throughput screening assays .

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJTXYIHBUISHX-FIKGOQFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)